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molecular formula C13H20N2O B1349977 1-(3-Phenoxypropyl)piperazine CAS No. 41298-49-1

1-(3-Phenoxypropyl)piperazine

Cat. No. B1349977
M. Wt: 220.31 g/mol
InChI Key: JCMMXVUEJTZCIS-UHFFFAOYSA-N
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Patent
US04127661

Procedure details

A mixture of 3-phenoxy-1-chloro-propane (1 mole), sodium iodide (1 mole) and anhydrous piperazine (4 moles) is added to methyl ethyl ketone (1000 ml). The mixture is refluxed during 24 hours, with stirring. The solvent is removed in vacuo over a water-bath and the residue is poured over water. The aqueous phase is extracted with methylene chloride and then washed twice with water. The solvent is removed and the residual oil is distilled. B.p. = 115° C./0.05 mm Hg.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
4 mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][CH2:10]Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[I-].[Na+].[NH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>C(C(C)=O)C>[O:1]([CH2:8][CH2:9][CH2:10][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCCl
Name
Quantity
1 mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
4 mol
Type
reactant
Smiles
N1CCNCC1
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed during 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo over a water-bath
ADDITION
Type
ADDITION
Details
the residue is poured over water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with methylene chloride
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
The solvent is removed
DISTILLATION
Type
DISTILLATION
Details
the residual oil is distilled

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)CCCN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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